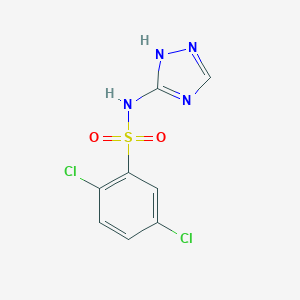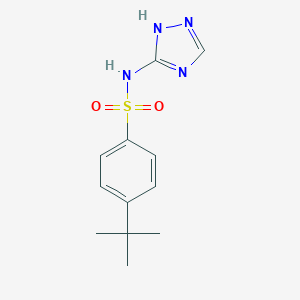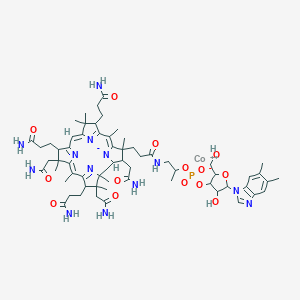![molecular formula C12H13BrN2O3S B224638 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that is commonly used in scientific research. It is an inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to various diseases, including cancer, diabetes, and neurological disorders.
Mechanism Of Action
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibits 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole activity by binding to the catalytic domain of the enzyme. It competes with ATP for binding to the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole activity leads to a decrease in cell proliferation, cell migration, and angiogenesis.
Biochemical And Physiological Effects
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also improves insulin sensitivity and glucose uptake in diabetic animals. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole. It has been extensively used in scientific research as a tool compound to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various cellular processes and diseases. However, it has certain limitations, including its low solubility in aqueous solutions and its potential off-target effects.
Future Directions
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has the potential to be used in various areas of research, including cancer, diabetes, and neurological disorders. Future research could focus on developing more potent and selective 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibitors based on the structure of this compound. Additionally, it could be used to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in other diseases, such as cardiovascular diseases and inflammatory disorders. Finally, further research is needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods.
Synthesis Methods
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole can be synthesized using various methods. One of the most common methods is the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction yields 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole as a white solid.
Scientific Research Applications
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has been extensively used in scientific research as a 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibitor. It has been shown to inhibit the activity of various 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole isoforms, including 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleα, 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleβ, and 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleγ. This compound has been used to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various diseases, including cancer, diabetes, and neurological disorders.
properties
Product Name |
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole |
|---|---|
Molecular Formula |
C12H13BrN2O3S |
Molecular Weight |
345.21 g/mol |
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-7-18-12-8-10(3-4-11(12)13)19(16,17)15-6-5-14-9-15/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
KUSPHWNBUVCKIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

